9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol is a synthetic compound that belongs to a class of heterocyclic compounds characterized by a spiro structure. This compound features a unique arrangement of nitrogen and oxygen atoms within its molecular framework, which contributes to its potential biological activity and applications in medicinal chemistry.
The compound is synthesized through various chemical reactions involving starting materials that include benzyl derivatives and azaspiro compounds. The specific synthesis routes can vary, leading to different yields and purity levels.
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol is classified as a spirocyclic compound, which is a type of bicyclic compound where two rings share a single atom. Its classification also includes aspects of medicinal chemistry due to its potential therapeutic applications.
The synthesis of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol typically involves multi-step organic reactions. Common methods include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and minimize side products. Techniques like chromatography are employed for purification.
Key molecular data includes:
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the steric and electronic properties imparted by the spiro structure and the benzyl group, allowing for selective reactions under controlled conditions.
The mechanism of action for 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol, particularly in biological systems, involves interactions at the molecular level with specific receptors or enzymes.
Experimental studies are required to elucidate exact pathways and mechanisms, often involving cell-based assays or in vivo models to assess pharmacological activity.
Key physical properties include:
Chemical properties involve stability under various conditions:
Relevant analyses include:
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol has potential applications in several scientific fields:
The core 1-oxa-9-azaspiro[5.5]undecane scaffold in 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol is efficiently synthesized through a Prins-type cyclization. This one-pot, three-component reaction involves a ketone (typically cyclohexanone), formaldehyde, and a benzylamine derivative, conducted in aqueous sulfuric acid (70–85% v/v) at 60–80°C. The reaction proceeds via an iminium ion intermediate, followed by electrophilic cyclization, yielding the spirocyclic framework with the benzyl group attached to the nitrogen atom. This method achieves 72–85% yields and demonstrates excellent functional group tolerance for acid-stable substituents on the benzyl ring [1] [4].
For 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol specifically, a reductive alkylation strategy follows scaffold formation. The ketone precursor 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-one (PubChem CID: 172908782) undergoes selective reduction using:
Optimization challenges include controlling water content in H₂SO₄ to minimize hydrolysis by-products and optimizing ketone reduction temperature to prevent epimerization. Microwave-assisted Prins cyclization reduces reaction times from 24 h to 2 h, improving throughput [4].
Table 1: Prins Cyclization Optimization Parameters
Parameter | Traditional | Optimized | Impact |
---|---|---|---|
Reaction Medium | Acetic Acid | 75% H₂SO₄(aq) | Higher yield (85% vs. 60%) |
Temperature | 100°C | 70°C | Reduced dehydration side products |
Time | 24–48 h | 8–12 h | Faster completion |
Catalyst Loading | H₂SO₄ (excess) | H₂SO₄ (1.5 eq) | Easier workup, less waste |
While the core synthesis relies on Prins cyclization, late-stage diversification of the benzyl group is achieved via Suzuki-Miyaura cross-coupling. This requires prior synthesis of a boronic ester/acid-functionalized benzyl precursor. Key steps include:
This approach enables the installation of electron-withdrawing groups (–CF₃, –CN), biaryl systems, and heterocycles (pyridyl, thienyl) to enhance interactions with the MmpL3 protein target. Yields range from 45–70%, with limitations arising from steric hindrance near the coupling site. Notably, meta-substituted benzyl derivatives show superior antitubercular activity over para-analogs [1].
The C4 carbon in 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol is stereogenic, making stereoselective synthesis critical for bioactivity. Three primary strategies exist:
Molecular docking confirms the (4S)-enantiomer (PubChem CID: 95169876) binds more effectively to the M. tuberculosis MmpL3 transporter due to optimal hydrogen bonding with Tyr646. Activity differences between enantiomers exceed 100-fold (MIC: 0.06 µg/mL vs. 6.2 µg/mL) [1] [3].
Table 2: Synthetic Route Comparison for 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol
Methodology | Step Count | Overall Yield | Cost (Rel.) | Environmental Impact | Stereoselectivity |
---|---|---|---|---|---|
Classical Multi-Step | 7–9 | 12–18% | High | High (VOC use) | Low (racemic) |
Prins-Reduction Sequence | 2–3 | 65–75% | Medium | Medium | Moderate (diastereoselective) |
Asymmetric Catalytic Prins | 2 | 60% | High | Low | High (enantioselective) |
Key Findings:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: